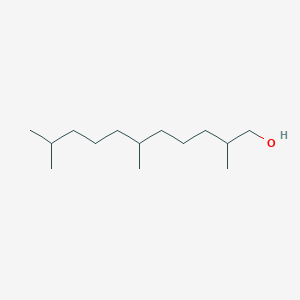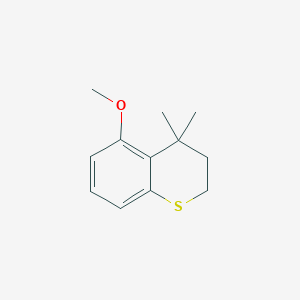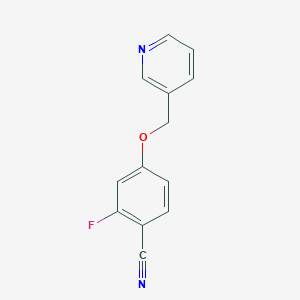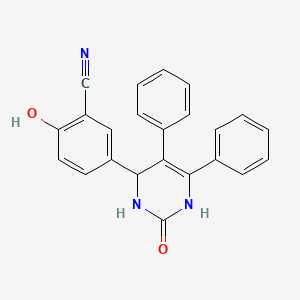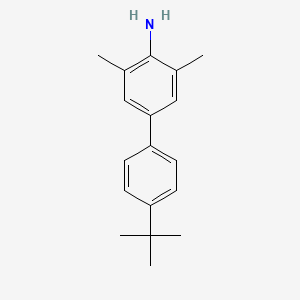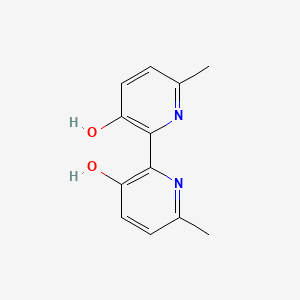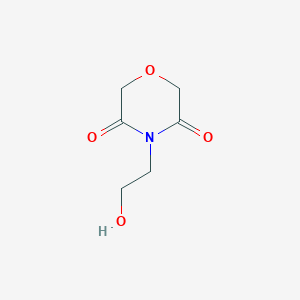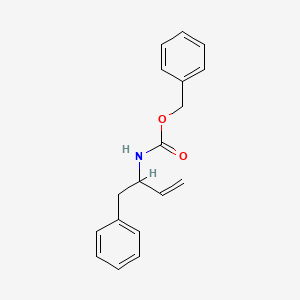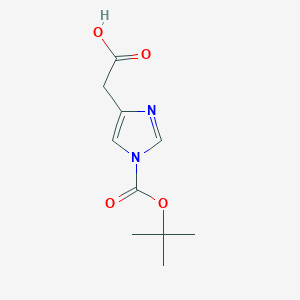
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid is a compound that features an imidazole ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. This compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid typically involves the protection of the imidazole ring with a Boc group, followed by the introduction of the acetic acid moiety. One common method involves the reaction of 4-imidazoleacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the acetic acid moiety.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid involves its interaction with various molecular targets. The Boc group provides steric protection, allowing the imidazole ring to participate in specific reactions without interference. The acetic acid moiety can form hydrogen bonds and ionic interactions, facilitating binding to enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]acetic acid: Similar in structure but contains a piperidine ring instead of an imidazole ring.
2-[1-(Tert-butoxycarbonyl)pyrazol-4-yl]acetic acid: Contains a pyrazole ring, offering different reactivity and applications.
2-[1-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl]acetic acid: Features a spirocyclic structure, providing unique steric and electronic properties.
Uniqueness
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid is unique due to its imidazole ring, which imparts specific electronic and steric characteristics. This makes it particularly useful in the synthesis of biologically active molecules and in the study of enzyme mechanisms .
Propiedades
Fórmula molecular |
C10H14N2O4 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-5-7(11-6-12)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
Clave InChI |
HIEIRMXFSAQASI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-[2-(3-Azidophenyl)ethyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8433747.png)

![3,5-Dimethyl-imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B8433763.png)

